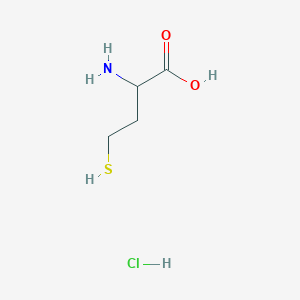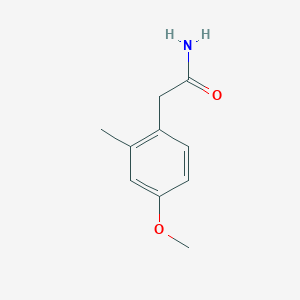
2-(4-Methoxy-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2. It belongs to the class of phenylacetamides, which are amide derivatives of phenylacetic acids . This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, making it a unique derivative of acetamide.
Métodos De Preparación
The synthesis of 2-(4-Methoxy-2-methylphenyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-methylaniline with acetic anhydride under controlled conditions . The reaction typically proceeds as follows:
Reactants: 4-methoxy-2-methylaniline and acetic anhydride.
Conditions: The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 60-70°C.
Procedure: The reactants are mixed and heated, leading to the formation of this compound as the primary product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(4-Methoxy-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(4-Methoxy-2-methylphenyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to modulation of biochemical pathways . For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparación Con Compuestos Similares
2-(4-Methoxy-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
Acetanilide: Both compounds are derivatives of acetamide, but acetanilide lacks the methoxy and methyl groups on the phenyl ring.
N-(4-Methoxyphenyl)acetamide: This compound is similar but lacks the methyl group on the phenyl ring.
2-Methoxy-N-(2-methylphenyl)acetamide: This compound has a similar structure but with different positions of the methoxy and methyl groups.
The presence of the methoxy and methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other related compounds .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(4-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) |
Clave InChI |
GELQHSFWFIEJLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)



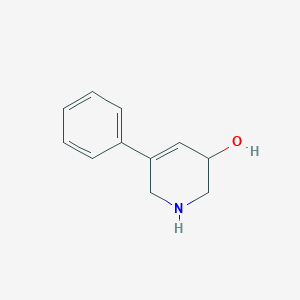
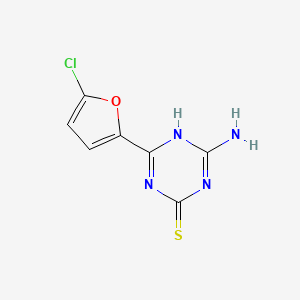
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)


![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
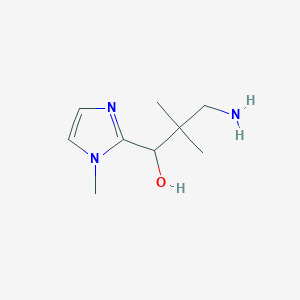

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
